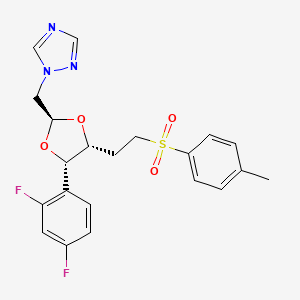

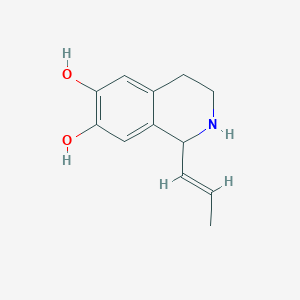

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine, often involves the condensation of dicarbonyl compounds with aminopyrazine or similar precursors. Mederski et al. (2003) demonstrated the preparation of chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, suggesting a potential pathway for synthesizing related compounds (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).

Molecular Structure Analysis

Barclay et al. (1998) provided insights into the crystal structure of a closely related compound, 2,5-diamino-3,6-dichloropyrazine, highlighting the planarity and hydrogen-bonding patterns that might be relevant for understanding the structure of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).

Chemical Reactions and Properties

Sakthivel et al. (2014) conducted vibrational spectral analysis on a similar pyrazine derivative, providing valuable information on the compound's reactivity and stability. This study could serve as a reference for understanding the chemical behavior of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).

Physical Properties Analysis

The physical properties of pyrazine derivatives are often characterized by their melting points, solubility, and crystal density. Ma et al. (2017) described the synthesis and properties of a high-performance energetic material, which might share some physical properties with the compound , highlighting the importance of crystal density and melting points in assessing material performance (Ma, Lu, Liao, Huang, Liu, Li, & Fan, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies like that by Kalgutkar et al. (2007), which explored the genotoxicity of a novel 5-HT2C receptor agonist, providing insights into the metabolic activation and reactivity of pyrazine derivatives (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, Soliman, & Schildknegt, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of compounds related to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. Mederski et al. (2003) explored the preparation of pyrido[3,4-b]pyrazines using 2-chloro-3,4-diaminopyridine, demonstrating the potential for creating a variety of derivatives through chemical reactions (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003). Similarly, Walker et al. (1997) achieved the synthesis of novel 2′-deoxy pyrazine C-nucleosides, illustrating the utility of cross-coupling reactions in creating new molecular structures (Walker, Chen, Hinkley, Wise, & Townsend, 1997).

Antiviral and Antitumor Applications

In the field of medicinal chemistry, research has been conducted on the antiviral and antitumor potential of derivatives of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. For example, the synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides by Bussolari et al. (1993) explored their potential in antitumor studies (Bussolari, Ramesh, Stoeckler, Chen, & Panzica, 1993). Additionally, research by Shealy et al. (1984) on the synthesis of carbocyclic analogues of 2′-deoxyribofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines highlighted their activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1984).

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJKYPXFZLKMDU-VPENINKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 86324775 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

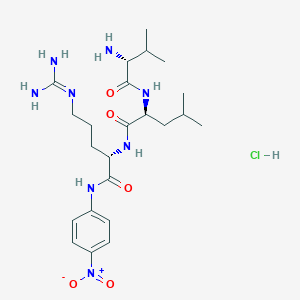

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)